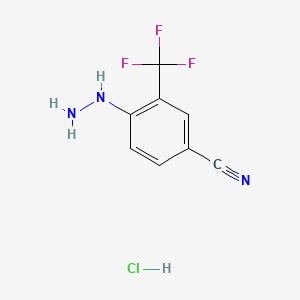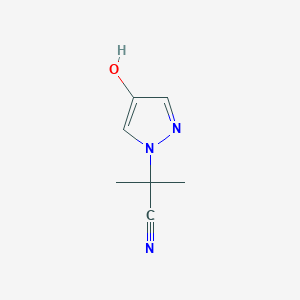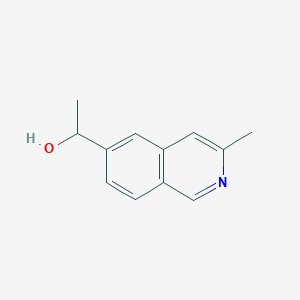
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N3 and a molecular weight of 237.61 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
The synthesis of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves multiple steps:
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to produce 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Final Step: The 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to yield this compound.
Análisis De Reacciones Químicas
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products depend on the type of reaction and conditions used, ranging from oxides, amines, to substituted derivatives
Aplicaciones Científicas De Investigación
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: This compound shares a similar structure but lacks the cyano group, which may affect its reactivity and applications.
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine: This compound is similar but without the hydrochloride salt form, which may influence its solubility and stability.
Propiedades
Fórmula molecular |
C8H7ClF3N3 |
|---|---|
Peso molecular |
237.61 g/mol |
Nombre IUPAC |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13;/h1-3,14H,13H2;1H |
Clave InChI |
XNTZOGNFIKENED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)




![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)



